molecular formula C34H63ClN2O6S B601430 Clindamycin 3-Palmitate CAS No. 68225-59-2

Clindamycin 3-Palmitate

Cat. No. B601430
CAS RN: 68225-59-2
M. Wt: 663.39
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clindamycin Palmitate Hydrochloride is a water-soluble hydrochloride salt of the ester of clindamycin and palmitic acid . Clindamycin is a semisynthetic antibiotic produced by a 7(S)‑chloro‑substitution of the 7®-hydroxyl group of the parent compound lincomycin . It is used to treat serious bacterial infections .


Molecular Structure Analysis

The molecular structure of Clindamycin Palmitate Hydrochloride involves a water-soluble hydrochloride salt of the ester of clindamycin and palmitic acid . The chemical name for clindamycin palmitate hydrochloride is Methyl 7-chloro-6, 7, 8-trideoxy-6- (1-methyl- trans -4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-L- threo -α-D‑ galacto ‑octopyranoside 2‑palmitate monohydrochloride .


Physical And Chemical Properties Analysis

Clindamycin phosphate, an antibacterial agent, has been reported to form several solid-state forms. The properties and transformations of these forms were characterized by powder X-ray diffraction, Single-crystal X-ray diffraction, differential scanning calorimetry, thermo gravimetric analysis, hot-stage microscopy, and dynamic vapor sorption .

Scientific Research Applications

  • Clindamycin palmitate hydrochloride, a water-soluble salt of clindamycin and palmitic acid, is inactive in vitro but rapidly converts to active clindamycin in vivo, primarily used for its antibacterial properties (Bharathi et al., 2008).

  • Clindamycin 2-palmitate, used in pediatric formulations, is readily hydrolyzed to clindamycin, and its presence in the serum of clinical subjects has been investigated, highlighting its importance in clinical applications (Brodasky & Sun, 1974).

  • Chemical modifications of clindamycin, including the creation of esters like clindamycin palmitate, have been explored to improve its taste properties and increase its water solubility for injectable preparations (Sinkula et al., 1973).

  • Clindamycin palmitate has been studied for its toxicity in laboratory animals, with findings indicating tolerability and no significant adverse effects on breeding performance or offspring development (Gray et al., 1972).

  • The efficacy of clindamycin palmitate in the treatment of osteomyelitis in children has been demonstrated, showcasing its clinical utility in pediatric infectious diseases (Rodriguez et al., 1977).

  • Clindamycin palmitate has been compared with other antibiotics like potassium phenoxymethyl penicillin for the treatment of streptococcal pharyngitis, highlighting its effectiveness in eradicating group A streptococci from the pharynx (Stillerman et al., 1973).

  • Research has explored the development of 3D-printed tablets of Clindamycin Palmitate Hydrochloride, indicating advancements in drug delivery technologies (Mohamed et al., 2020).

  • Studies have investigated the teratogenic effects of Clindamycin Palmitate on pregnant rats and their fetuses, contributing to our understanding of its safety profile (Ghareeb et al., 2016).

  • The potential of Clindamycin Palmitate as a slow-release form of Clindamycin for heart valves has been researched, suggesting its application in reducing the incidence of prosthetic valve endocarditis (Cimbollek et al., 1995).

  • Assays for Clindamycin Palmitate in various forms have been developed, underlining the importance of accurate and efficient measurement techniques for this drug (Rowe & Machkovech, 1977).

  • Clindamycin Palmitate's bioavailability and pharmacokinetic profile in humans have been assessed, crucial for determining appropriate dosing and administration (Forist et al., 1973).

Safety And Hazards

Clindamycin can cause diarrhea, which may be severe or lead to serious, life-threatening intestinal problems. If you have diarrhea that is watery or bloody, stop using this medicine and call your doctor . It may also cause an allergic skin reaction .

Future Directions

Clindamycin is used to treat serious infections caused by bacteria. It is usually available as one of three salts: clindamycin phosphate, clindamycin hydrochloride, or clindamycin nicotinamide . These salt forms are all prodrugs of clindamycin but once inside the body or applied to the skin, they are rapidly converted to active clindamycin by hydrolysis . All three salt forms of clindamycin: clindamycin phosphate, clindamycin hydrochloride, and clindamycin nicotinamide have the same antimicrobial spectrum and effectiveness .

properties

IUPAC Name

[(3S,6R)-2-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H63ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-29(39)31(43-34(44-5)30(32)40)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41)/t24?,25?,26-,28?,29+,30?,31?,32?,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCNMHQDCCSXMS-ZXLBCHFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1O)SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC1[C@H](C(O[C@@H](C1O)SC)C(C(C)Cl)NC(=O)[C@H]2CC(CN2C)CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H63ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

663.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3S,6R)-2-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate

Citations

For This Compound
2
Citations
LW Brown - Journal of Pharmaceutical Sciences, 1978 - Elsevier
… palmitate are clindamycin B 2-palmitate, clindamycin 3-palmitate, clindamycin 4-palmitate, … A mixture of clindamycin 2-palmitate, clindamycin 3-palmitate, and clindamycin 4-palmitate …
Number of citations: 36 www.sciencedirect.com
LW Brown - Journal of Pharmaceutical Sciences, 1974 - Wiley Online Library
… Clindamycin, clindamycin B P-palmitate, clindamycin 3-palmitate, and clindamycin 4-palmi… from clindamycin 2-palmitate while clindamycin 3-palmitate appears as a shoulder on the …
Number of citations: 34 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.